molecular formula C12H15F2N B3038100 1-Benzyl-3,3-difluoropiperidine CAS No. 741288-41-5

1-Benzyl-3,3-difluoropiperidine

Cat. No.: B3038100
CAS No.: 741288-41-5
M. Wt: 211.25 g/mol
InChI Key: HIOVCYJEALPSEO-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic and Pharmaceutical Chemistry

The introduction of fluorine into organic molecules has become a widespread strategy in the quest for improved pharmaceuticals. sciencedaily.comacs.org Though rare in natural products, nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom. nih.gov This is due to fluorine's unique properties as the most electronegative element. tandfonline.com Its small size allows it to act as a bioisostere for a hydrogen atom, yet its powerful electron-withdrawing effects can profoundly alter a molecule's characteristics. tandfonline.comacs.org

Key impacts of fluorination in medicinal chemistry include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action. acs.orgnih.gov

Lipophilicity and Permeability: Fluorine substitution can significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and the blood-brain barrier. acs.orgvictoria.ac.nz

Binding Affinity: The high polarity of the C-F bond can lead to productive interactions with biological targets like enzymes and receptors through dipole-dipole interactions or hydrogen bonds, enhancing the potency of a drug candidate. acs.orgnih.gov

Modulation of Basicity (pKa): Placing fluorine atoms near a basic nitrogen, such as the one in a piperidine (B6355638) ring, can lower its pKa (a measure of basicity). tandfonline.comacs.org This reduction in basicity can improve oral bioavailability and reduce off-target effects, such as binding to hERG channels, which is associated with cardiac toxicity. acs.orgacs.org

Overview of Piperidine Scaffolds as Foundational Structures in Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. mdpi.comarizona.edu In a 2014 analysis, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being the most common. nih.govresearchgate.net

The widespread use of the piperidine scaffold is attributed to several factors:

Structural Versatility: The piperidine ring is a saturated, non-flat structure that provides a three-dimensional framework, which is often beneficial for fitting into the complex binding sites of proteins. thieme-connect.com

Physicochemical Properties: The nitrogen atom in the piperidine ring can be readily functionalized, allowing chemists to fine-tune properties like solubility, lipophilicity, and basicity to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Proven Pharmacological Relevance: Piperidine derivatives have been successfully developed into a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anti-cancer drugs. arizona.eduresearchgate.net The established success of this scaffold makes it an attractive starting point for new drug discovery campaigns. researchgate.net

Rationale for Investigating 1-Benzyl-3,3-difluoropiperidine (B2943110) as a Unique Fluorinated Heterocycle

This compound emerges as a compound of significant interest by merging the advantageous features of all its components: the N-benzyl group, the piperidine core, and a geminal difluoro substitution. The rationale for its investigation is rooted in its potential as a specialized building block for creating novel therapeutics with highly tailored properties.

The key feature is the 3,3-difluoro substitution. Placing two fluorine atoms on the carbon adjacent to the nitrogen atom profoundly lowers the basicity of the piperidine nitrogen, a critical factor for improving drug-like properties. acs.org This gem-difluoro group also enhances metabolic stability by preventing oxidation at that position.

The N-benzyl group serves multiple roles. In synthesis, it can act as a protecting group that is later removed. However, it can also be an integral part of the final molecule, contributing to its binding affinity and influencing its pharmacokinetic properties.

This specific combination makes this compound and its derivatives, such as 1-Benzyl-3,3-difluoropiperidin-4-one (B1532139) and This compound-4,4-diol (B1527629), valuable intermediates. musechem.comnih.gov For instance, derivatives of this scaffold have been investigated as antagonists for the NR2B subtype of the NMDA receptor, which are targets for treating central nervous system disorders like depression. google.com The unique electronic and conformational properties imparted by the 3,3-difluoro substitution make this heterocycle a valuable tool for medicinal chemists aiming to design next-generation piperidine-based drugs with enhanced efficacy and safety profiles.

Data Tables

Table 1: Physicochemical Properties of Piperidine and Related Compounds

This table illustrates the influence of N-benzylation and C-3 difluorination on the key properties of the piperidine scaffold.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₅F₂N211.25155137-18-1
1-Benzyl-3,3-difluoropiperidin-4-oneC₁₂H₁₃F₂NO225.2349761227-3
1-Benzyl-3,3-difluoropiperidin-4-amineC₁₂H₁₆F₂N₂226.271039741-55-3
This compound-4,4-diolC₁₂H₁₅F₂NO₂243.251067914-81-1

Data sourced from PubChem and commercial supplier databases. nih.govbldpharm.comscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,3-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOVCYJEALPSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 3,3 Difluoropiperidine and Its Key Intermediates

Historical Context of Geminal Difluoropiperidine Synthesis

The incorporation of fluorine into organic molecules, particularly heterocyclic scaffolds like piperidine (B6355638), is a major focus in medicinal chemistry. nih.govucla.edu The unique properties of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. ossila.com Historically, the synthesis of fluorinated piperidines has evolved significantly. Early methods often involved multi-step, arduous processes. nih.gov The development of more direct and selective fluorination techniques has been a key area of research. The synthesis of monofluorinated piperidines, for instance, has been achieved through electrophilic and nucleophilic fluorination strategies, though these often require carefully prepared, pre-functionalized substrates. nih.gov The creation of multifluorinated piperidines, especially those with a geminal difluoro group (two fluorine atoms on the same carbon), presented a greater synthetic challenge. nih.gov The advancement of fluorinating reagents and catalytic methods has made these valuable motifs more accessible. mdpi.comacs.org Modern strategies often focus on the late-stage introduction of fluorine or the hydrogenation of fluorinated pyridine (B92270) precursors to achieve highly substituted and stereochemically defined piperidine rings. nih.govacs.org

Strategies for Introducing the Geminal Difluoromethylene Moiety onto Piperidine Rings

The introduction of the C-F bond is a fundamental challenge in organofluorine chemistry. For 1-benzyl-3,3-difluoropiperidine (B2943110), the crucial step is the conversion of a carbonyl group in a piperidine precursor to a difluoromethylene group. Several strategies have been developed to achieve this transformation.

The most direct route to a geminal difluoride from a ketone is through deoxyfluorination. This method involves treating a ketone with a specialized fluorinating agent that replaces the carbonyl oxygen with two fluorine atoms. acsgcipr.org The key precursor for this approach is 1-benzyl-3-piperidone.

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose. nih.govenamine.netucla.edu It effectively converts aldehydes and ketones to their corresponding gem-difluorides. acsgcipr.orgenamine.net The reaction with DAST is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature or slightly below. nih.govcommonorganicchemistry.com However, DAST is thermally unstable and can decompose violently, requiring careful handling. ucla.educommonorganicchemistry.com

Deoxo-Fluor , or bis(2-methoxyethyl)aminosulfur trifluoride, is a more thermally stable alternative to DAST. commonorganicchemistry.comorganic-chemistry.org It often provides superior performance and selectivity, converting ketones to gem-difluorides efficiently. organic-chemistry.org Like DAST, it operates by activating the carbonyl group, followed by fluoride (B91410) delivery. acsgcipr.org

The general mechanism for these sulfur-based fluorinating agents involves the activation of the ketone's carbonyl group, followed by a reaction with fluoride to yield the gem-difluoride and sulfur-oxygen byproducts. acsgcipr.org

Table 1: Comparison of Common Deoxyfluorination Reagents for Ketones

ReagentCommon NameKey Characteristics
(C₂H₅)₂NSF₃DASTWidely used, effective for ketones, thermally unstable. enamine.netucla.educommonorganicchemistry.com
(CH₃OCH₂CH₂)₂NSF₃Deoxo-FluorMore thermally stable than DAST, sometimes offers superior performance. commonorganicchemistry.comorganic-chemistry.org

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org While commonly used for monofluorination, strategies exist for gem-dihalogenation. For piperidine systems, this could involve the fluorination of an enol or enolate intermediate derived from the corresponding keto-piperidine. mdpi.com Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and economical electrophilic fluorinating agents. wikipedia.org

Examples of powerful N-F reagents include:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile electrophilic fluorinating agent. nih.govwikipedia.org It has been used to fluorinate 1,2-dihydropyridines to produce fluorinated dihydropyridines. nih.gov

N-Fluorobenzenesulfonimide (NFSI): A very effective reagent for various electrophilic fluorination reactions. wikipedia.org

The mechanism of electrophilic fluorination is complex and can proceed through either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org In the context of producing a gem-difluoro compound, the reaction would typically require a two-step process or a substrate specifically designed for double fluorination. Another approach involves using hypervalent iodine compounds in the presence of a fluoride source like hydrogen fluoride (HF) to generate an electrophilic fluorinating species in situ. mdpi.com

Nucleophilic fluorination uses a fluoride ion (F⁻) source to displace a leaving group. ucla.eduucla.edu Synthesizing a geminal difluoride via this route is less direct than deoxyfluorination and typically involves a substrate with two leaving groups on the same carbon. An alternative is the fluorination of 1,3-dithiolanes, which can be prepared from ketones. illinois.edu Treatment of the 1,3-dithiolane (B1216140) derivative of 1-benzyl-3-piperidone with a reagent system like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) can yield the desired gem-difluoro compound. illinois.edu This method is efficient, proceeds at low temperatures, and can be performed in standard laboratory glassware. illinois.edu

Recent advances have also focused on developing new reagents and catalytic systems to overcome the challenges associated with the low solubility and high basicity of common fluoride sources like metal fluorides. ucla.eduucla.edu For example, aminodifluorosulfinium tetrafluoroborate (B81430) salts have been developed as stable and efficient deoxofluorinating reagents when used with a fluoride source. organic-chemistry.org

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to construct complex molecules like difluorinated piperidines. manchester.ac.uk These reactions can rapidly build molecular complexity from simple starting materials. For instance, a cascade process could involve the formation of the piperidine ring and the introduction of the fluorine atoms in a sequential, one-pot process. Radical-ionic cascade processes have been used to assemble azabicyclic piperidinone structures. nih.gov

Photocatalysis has also emerged as a powerful tool. nih.govrsc.org A photocatalytic strategy could involve the hydrochlorodifluoromethylation of an alkene precursor, followed by further transformations to construct the piperidine ring. nih.gov These advanced methods highlight the ongoing innovation in the synthesis of complex fluorinated molecules. rsc.org

Construction of the 1-Benzylpiperidine (B1218667) Core

The synthesis of this compound relies on the availability of its direct precursor, 1-benzyl-3-piperidone . This key intermediate can be synthesized through several routes.

One common method involves a Dieckmann condensation. chemicalbook.com In this approach, N,N-bis(β-propionate methyl ester)benzylamine is treated with a base like sodium methoxide (B1231860) in toluene. The resulting cyclized β-keto ester is then hydrolyzed and decarboxylated to yield 1-benzyl-4-piperidone, a constitutional isomer of the desired precursor. A similar strategy starting with different materials can lead to the 3-piperidone. For example, N-benzyl glycine (B1666218) ethyl ester can be reacted with a 4-halogenated ethyl acetate, followed by cyclization and hydrolysis to give 1-benzyl-3-piperidone hydrochloride. google.com

Another route starts from 4-piperidone (B1582916) monohydrate hydrochloride. chemicalbook.com The piperidone is first treated with a base such as potassium carbonate to free the secondary amine. Subsequent reaction with benzyl (B1604629) bromide introduces the benzyl group at the nitrogen atom, affording 1-benzyl-4-piperidone. chemicalbook.com A parallel synthesis starting from 3-piperidone or a precursor like 3-hydroxypyridine (B118123) would yield the required 1-benzyl-3-piperidone. google.com For example, 3-hydroxypyridine can be reacted with benzyl bromide to form an N-benzyl pyridinium salt, which is then reduced and oxidized to give the target ketone. google.com

Table 2: Selected Synthetic Routes to Benzyl-Piperidone Intermediates

Starting MaterialsKey ReactionsProductReference
N-benzyl glycine ethyl ester, 4-halogenated ethyl acetateCondensation, Cyclization, Hydrolysis1-benzyl-3-piperidone hydrochloride google.com
3-Hydroxypyridine, Benzyl bromideN-benzylation, Reduction, OxidationN-Boc-3-piperidone (via 1-benzyl-3-hydroxypiperidine) google.com
4-Piperidone monohydrate hydrochloride, Benzyl bromideN-benzylation1-Benzyl-4-piperidone chemicalbook.com
Benzylamine, Methyl acrylate1,4-addition, Dieckmann condensation, Hydrolysis/Decarboxylation1-Benzyl-4-piperidone chemicalbook.com

Cyclization Reactions for Piperidine Ring Formation

The construction of the 3,3-difluoropiperidine (B1349930) skeleton is a critical step that can be achieved through several cyclization strategies. One prominent method involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, catalyzed by copper powder. This initial addition is followed by a sequence of transformations, including the reduction of the nitrile group (cyano substituent) to an amine using borane, which then undergoes intramolecular cyclization to form a lactam. The final step is the reduction of this lactam to yield the desired 4-substituted 3,3-difluoropiperidine ring system nih.gov.

Another general approach involves the formation of the piperidine ring through the cyclization of appropriately selected linear precursors . More advanced and stereoselective methods, such as the Prins and carbonyl-ene cyclizations, have also been developed for constructing substituted piperidine rings. For instance, carbonyl-ene cyclizations catalyzed by Lewis acids like methylaluminum dichloride (MeAlCl2) can yield trans-3,4-disubstituted piperidines with high diastereoselectivity birmingham.ac.uk. In contrast, Prins cyclizations using strong Brønsted acids like concentrated hydrochloric acid tend to favor the formation of cis-isomers birmingham.ac.uk. These methods underscore the importance of catalyst and condition selection in directing the stereochemical outcome of the cyclization.

A novel strategy utilizes difluorocarbene, generated in situ, to trigger a cascade cyclization reaction, providing rapid access to gem-difluorinated heterocyclic structures researchgate.net.

N-Alkylation Strategies for Benzyl Introduction

The introduction of the benzyl group onto the piperidine nitrogen is a key step in the synthesis of the title compound. This is typically achieved through standard N-alkylation reactions. A common precursor, 1-benzyl-4-piperidone, is synthesized via the reaction of a suitable piperidone precursor with a benzyl halide, such as benzyl chloride or benzyl bromide, often in the presence of a base to neutralize the hydrogen halide formed mdpi.com.

An alternative strategy for N-alkylation involves the direct reduction of a pyridinium salt. In this approach, pyridine is first alkylated with benzyl chloride to form an N-benzylpyridinium salt. Subsequent reduction of this salt directly yields the corresponding N-benzyl-1,2,3,6-tetrahydropyridine derivative, which can be further modified to produce the final piperidine product researchgate.net. This method provides an efficient route to the N-benzylated heterocyclic core.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies.

A divergent synthesis typically begins with a common intermediate that is sequentially modified to build the final product. The synthesis of 4-substituted 3,3-difluoropiperidines exemplifies this approach, starting with a 1,4-addition reaction and proceeding through multiple linear steps including reduction, lactamization, and further reduction to form the core ring, which is then N-alkylated nih.gov.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. An example of a convergent route involves the alkylation of a pre-formed, suitably protected (3R,4R)-4-aminopiperidin-3-ol with a complex partner, followed by deprotection researchgate.net. While this specific example leads to a different substitution pattern, the principle applies. For this compound, a convergent approach could involve the synthesis of 3,3-difluoropiperidine ossila.comnih.gov and its subsequent N-alkylation with benzyl bromide, uniting the two key fragments in a final step.

Synthesis StrategyDescriptionExample Application Principle
Divergent A linear sequence where a starting material is progressively elaborated.Building the fluorinated piperidine ring first, then adding the benzyl group nih.gov.
Convergent Separate synthesis of key molecular fragments followed by their assembly.Preparing 3,3-difluoropiperidine and benzyl bromide separately, then reacting them researchgate.net.

Stereoselective and Diastereoselective Synthesis of Fluorinated Piperidines

Achieving stereochemical control is paramount when synthesizing fluorinated piperidines for pharmaceutical applications, as the spatial orientation of the fluorine atoms can significantly impact biological activity nih.gov.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful tool for establishing chirality in fluorinated piperidines. A highly effective method involves the rhodium-catalyzed asymmetric hydrogenation of a specifically designed tetrasubstituted fluoroencarbamate. This reaction can proceed with exceptional enantio-, diastereo-, and chemoselectivity, establishing a cis-relationship between substituents with high enantiomeric ratios (e.g., 99.5:0.5 er) acs.org. The choice of chiral ligand, such as those from the Josiphos or Walphos families, is crucial for achieving high conversion and selectivity acs.org.

Another strategy is the heterogeneous hydrogenation of readily available fluoropyridines. While this method often yields cis-products, achieving enantioselectivity requires further steps acs.orgnih.gov. Rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine is another innovative approach that can deliver chiral fluoropiperidines with excellent diastereo- and enantioselectivities bohrium.com.

MethodCatalyst/ReagentKey FeatureReference
Asymmetric HydrogenationRh(I)/Bisphosphine Complexes (e.g., Josiphos)Highly enantioselective reduction of a tetrasubstituted fluoroalkene. acs.org
Heterogeneous HydrogenationPd(OH)₂ on Carbon with HClRobust, cis-selective reduction of fluoropyridines. acs.orgnih.gov
Transfer HydrogenationRhodium Catalyst with Chiral AmineReductive transamination of pyridinium salts induces chirality. bohrium.com

Chiral Auxiliary and Catalyst Control

The use of chiral auxiliaries provides an alternative route to stereocontrol. In one strategy, an oxazolidine (B1195125) derived from a chiral amino alcohol is attached to a pyridine ring. The subsequent hydrogenation of the pyridine occurs in a diastereoselective manner, directed by the chiral auxiliary. After hydrogenation, the auxiliary can be cleaved to release the enantioenriched fluorinated piperidine acs.orgnih.gov.

Similarly, chiral aminoalcohol-derived lactams can serve as versatile scaffolds. Stereoselective alkylation of these chiral lactams allows for the generation of quaternary stereocenters. Subsequent reductive removal of the chiral inductor reveals the enantiopure 3,3,5-trisubstituted piperidine nih.gov. This method offers precise control over the introduction of multiple stereocenters. The use of chiral N-tert-butanesulfinylimines as directing groups in cycloaddition reactions also represents a powerful strategy for the diastereoselective synthesis of densely functionalized nitrogen heterocycles nih.gov.

Scalability and Green Chemistry Considerations in Synthesis

The practical application of a synthetic route depends heavily on its scalability and adherence to the principles of green chemistry. For the synthesis of fluorinated piperidines, significant progress has been made in developing processes that are both efficient on a large scale and environmentally conscious.

The development of a multi-kilogram scale synthesis of an enantiomerically pure fluoropiperidine highlights the potential for industrial application acs.org. This process was designed to be green and economical, demonstrating that high stereoselectivity and large-scale production are not mutually exclusive acs.org. Key features of greener syntheses include the use of robust and simple procedures, such as heterogeneous hydrogenations that can tolerate air and moisture, thereby avoiding the need for inert atmospheres and rigorously dried solvents acs.org.

Furthermore, scalability has been demonstrated in rhodium-catalyzed transfer hydrogenation reactions, with successful multi-hundred-gram scale syntheses reported bohrium.com. The efficiency of one-pot reactions, which reduce the number of workup and purification steps, also contributes to a greener process by minimizing solvent waste and energy consumption nih.gov.

ConsiderationApproachBenefitReference
Scalability Process optimization for multi-kilogram production.Enables industrial manufacturing for pharmaceutical applications. acs.org
Scalability Demonstrated multi-hundred-gram scale reactions.Confirms the viability of the method beyond the lab bench. bohrium.com
Green Chemistry Use of heterogeneous catalysts tolerant to air/moisture.Reduces the need for stringent inert conditions and solvent purification. acs.org
Green Chemistry Development of one-pot reaction sequences.Minimizes waste, saves time, and reduces energy consumption. nih.gov

Applications of 1 Benzyl 3,3 Difluoropiperidine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Fluorinated Heterocyclic Scaffolds

1-Benzyl-3,3-difluoropiperidine (B2943110) serves as a key starting material for the elaboration of more complex fluorinated heterocyclic structures. The benzyl (B1604629) group can act as a stable protecting group for the piperidine (B6355638) nitrogen, which can be removed at a later synthetic stage to allow for further functionalization. The true synthetic utility, however, lies in the reactivity of the piperidine ring itself and the influence of the gem-difluoro substitution.

A significant application of a derivative of this compound is demonstrated in the synthesis of intermediates for NR2B NMDA receptor antagonists. In a patented synthetic route, This compound-4,4-diol (B1527629) was utilized in a hydrogenation reaction. google.com This specific reaction highlights the role of the this compound core as a foundational element that can be transformed into other valuable, functionalized piperidine rings.

The general synthetic strategy often involves the initial construction of the this compound core, followed by a series of transformations to build the final complex heterocyclic system. The presence of the difluoro group at the 3-position is crucial as it can influence the reactivity of adjacent positions, allowing for selective chemical modifications.

Table 1: Exemplary Transformation of a this compound Derivative

Starting MaterialReagents and ConditionsProductApplication of ProductReference
This compound-4,4-dioldi-tert-butyl dicarbonate, Palladium on carbon, Ethanoltert-butyl (3,3-difluoro-4-hydroxypiperidin-1-yl)carbamateIntermediate for NR2B NMDA receptor antagonists google.com

Role in Constructing Conformationally Constrained Molecular Architectures

The introduction of a gem-difluoro group onto the piperidine ring at the 3-position has profound stereoelectronic effects that significantly influence the conformational preferences of the ring. This makes this compound an excellent building block for the design of molecules with well-defined three-dimensional structures. The high electronegativity of the fluorine atoms can alter the pKa of the piperidine nitrogen and influence non-covalent interactions, which are critical for molecular recognition at biological targets.

The C-F bond is also more stable towards metabolic oxidation compared to a C-H bond, and the difluoro group can act as a bioisostere for a carbonyl or other functional groups. This metabolic stability is a highly desirable feature in drug design, leading to improved pharmacokinetic profiles. By using this compound as a scaffold, chemists can lock the conformation of the piperidine ring, reducing the entropic penalty upon binding to a receptor and potentially increasing potency and selectivity.

Contributions to Chemical Diversity and Library Synthesis

In the quest for novel bioactive compounds, the synthesis of chemical libraries containing diverse and structurally complex molecules is paramount. This compound and its derivatives are valuable starting points for generating libraries of fluorinated piperidine-containing compounds. The benzyl group can be readily removed and the resulting secondary amine can be functionalized with a wide array of substituents, introducing points of diversity.

Furthermore, the ketone or diol functionality at the 4-position of derivatives like 1-benzyl-3,3-difluoropiperidin-4-one (B1532139) or -4,4-diol provides a handle for a multitude of chemical transformations. a2bchem.comnih.gov These can include reductive aminations, Wittig reactions, and the formation of various heterocyclic rings fused to the piperidine core. This versatility allows for the rapid generation of a large number of analogues, which can then be screened for biological activity. The stability and predictable reactivity of the this compound scaffold make it an ideal platform for combinatorial chemistry and the exploration of new chemical space.

Utility in Ligand Design and Catalyst Development

While the primary application of this compound and its derivatives lies in the design of ligands for biological targets such as receptors and enzymes, its utility in the development of catalysts is not extensively documented in the current literature. The design of chiral ligands for asymmetric catalysis often relies on rigid scaffolds that can create a well-defined chiral environment around a metal center. In principle, chiral versions of 3,3-difluoropiperidine (B1349930) derivatives could be explored for this purpose. The conformational rigidity imparted by the gem-difluoro group could be advantageous in creating a selective catalytic pocket. However, at present, the focus remains on its application in medicinal chemistry for the development of new therapeutic agents.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable for probing the chemical environment of atoms within a molecule. For 1-benzyl-3,3-difluoropiperidine (B2943110), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide critical data for its structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.

¹H NMR spectroscopy is used to identify the number and types of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the piperidine (B6355638) ring. The chemical shifts and coupling patterns of the piperidine ring protons would be particularly informative regarding their spatial relationships and the ring's conformation.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the two fluorine atoms (C3) would exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling, and its chemical shift would be significantly influenced by the electronegative fluorine atoms.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal would be expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms at the C3 position are chemically equivalent. The chemical shift of this signal provides a key diagnostic marker for the presence of the gem-difluoro group.

¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
Aromatic Protons (7.2-7.4 ppm)Aromatic Carbons (127-138 ppm)CF₂ (-90 to -110 ppm)
Benzylic CH₂ (3.6 ppm)Benzylic CH₂ (60-65 ppm)
Piperidine CH₂ (2.5-3.0 ppm)Piperidine CH₂ (45-55 ppm)
C-F₂ (115-125 ppm, t)

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS, MS/MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would confirm its expected molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information, helping to piece together the different components of the molecule, such as the benzyl group and the difluoropiperidine ring.

Mass Spectrometry Data (Predicted)
Technique Information Obtained
MSMolecular Weight Confirmation
HRMSElemental Composition (e.g., C₁₂H₁₅F₂N)
MS/MSStructural Fragmentation Pattern

Note: This table provides a summary of the expected information from each mass spectrometry technique.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as C-N and C-F stretching vibrations.

Infrared (IR) Spectroscopy Data (Predicted)
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C-N Stretch1100-1300
C-F Stretch1000-1200

Note: This table presents predicted IR absorption regions for the key functional groups.

Conformational Analysis via NMR and Computational Methods

The piperidine ring can adopt various conformations, with the chair form being the most common. The presence of the gem-difluoro group at the C3 position can significantly influence the conformational preference of the ring.

NMR spectroscopy , particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data, can provide insights into the solution-state conformation of the molecule.

Computational methods , such as Density Functional Theory (DFT) calculations, can be used to model the different possible conformations of this compound and calculate their relative energies. These theoretical calculations, when combined with experimental NMR data, provide a powerful approach to understanding the conformational landscape of the molecule in solution. Studies on related fluorinated piperidines suggest that electrostatic and steric interactions involving the fluorine atoms play a crucial role in determining the conformational equilibrium.

Computational and Theoretical Investigations of 1 Benzyl 3,3 Difluoropiperidine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules like 1-Benzyl-3,3-difluoropiperidine (B2943110). researchgate.netnih.gov Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to perform geometry optimization without symmetry constraints, ensuring a detailed and accurate representation of the molecule's preferred conformation. nih.gov

Electronic structure analysis extends to the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP). The MEP provides a visual guide to the charge distribution, highlighting electron-rich regions (negative potential, typically around the fluorine and nitrogen atoms) and electron-poor regions (positive potential, around the hydrogen atoms). nih.gov This information is crucial for understanding how the molecule might interact with biological targets. The geminal difluoro substitution at the C3 position is known to enhance metabolic stability and lipophilicity, properties that are critical for improving the pharmacokinetic profile of potential drug candidates.

Table 1: Predicted Geometric and Electronic Properties of this compound Note: This table represents typical expected values from DFT calculations, as specific experimental data for this exact compound is not publicly available.

ParameterDescriptionPredicted Value/Observation
Piperidine (B6355638) Ring ConformationThe lowest energy arrangement of the six-membered ring.Chair Conformation
C-F Bond LengthThe distance between the carbon and fluorine atoms at the C3 position.~1.38 - 1.41 Å
F-C-F Bond AngleThe angle between the two fluorine atoms and the C3 carbon.~106 - 108°
Molecular Dipole MomentA measure of the overall polarity of the molecule.Significantly non-zero due to C-F and C-N bonds.
MEP Negative RegionAreas of high electron density, attractive to electrophiles.Concentrated around F and N atoms.
MEP Positive RegionAreas of low electron density, attractive to nucleophiles.Concentrated around benzylic and piperidine C-H protons.

Conformational Analysis and Energy Minima

The conformational landscape of fluorinated piperidines is a subject of significant interest, as the orientation of the substituents profoundly influences biological activity. nih.gov For this compound, the primary conformational question revolves around the chair form of the piperidine ring and the orientation of the bulky N-benzyl group.

Computational studies on related fluorinated piperidines have shown a strong preference for the fluorine atoms to occupy an axial position. researchgate.net This "axial-F preference" is attributed to a combination of stabilizing electronic effects, including hyperconjugation (electron donation from anti-periplanar C-H bonds into the C-F σ* orbitals) and charge-dipole interactions. nih.govresearchgate.net

Solvation also plays a critical role. The conformational preference can be influenced, and in some cases inverted, by the polarity of the solvent. nih.gov Computational models can simulate these environmental effects to predict the most stable conformer under physiological conditions. The N-benzyl group itself has rotational freedom, leading to multiple possible low-energy conformations based on its orientation relative to the piperidine ring. Identifying the global energy minimum requires a systematic computational search of all possible chair, boat, and twist-boat conformations, along with the rotational positions of the benzyl (B1604629) substituent.

Table 2: Relative Energies of Key Conformers for a Substituted Piperidine Ring Note: This is an illustrative table based on general findings for fluorinated piperidines. ΔE represents the energy difference relative to the most stable conformer.

ConformerKey FeatureRelative Energy (ΔE)Expected Population
Chair (Axial-F)Fluorine atoms in axial positions.0.0 kcal/mol (Reference)High
Chair (Equatorial-F)Fluorine atoms in equatorial positions.+1 to +3 kcal/molLow to Moderate
Twist-BoatA higher-energy intermediate conformation.> +5 kcal/molVery Low
BoatA high-energy, unstable conformation.> +6 kcal/molNegligible

Prediction of Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful computational tool for predicting chemical reactivity. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the likely sites for electrophilic and nucleophilic attack, respectively. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl ring and the nitrogen atom, indicating these are the most probable sites for oxidation or reaction with electrophiles. researchgate.net Conversely, the LUMO is likely distributed around the piperidine ring, influenced by the electron-withdrawing fluorine atoms, suggesting susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability. nih.gov

Computational methods can also be used to predict potential metabolic pathways. nih.gov For instance, the N-benzyl group is a common site for metabolic N-dealkylation by cytochrome P450 enzymes. The piperidine ring itself could be susceptible to oxidation. Predicting these pathways in silico can guide the design of more metabolically stable analogues.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations examine the static properties of a single molecule, molecular dynamics (MD) simulations provide insight into its dynamic behavior and interactions with its environment over time. nih.gov An MD simulation of this compound, typically in a solvated environment like water, can reveal how the molecule moves, flexes, and interacts with surrounding molecules. researchgate.net

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the stability of the molecule's conformation over the simulation time. A stable RMSD indicates that the molecule maintains its core structure. nih.gov

Intermolecular Interactions: The simulation can map out the specific non-covalent interactions between the solute and solvent. The fluorine atoms, despite being weak hydrogen bond acceptors, can participate in significant C-H···F interactions. rsc.orgnih.gov The benzyl group can form hydrophobic and π-π stacking interactions, while the nitrogen can act as a hydrogen bond acceptor. nih.gov

Solvent Accessible Surface Area (SASA): This analysis calculates the surface area of the molecule exposed to the solvent, providing insights into its solubility and how different functional groups are presented for interaction. researchgate.net

These simulations are crucial for understanding how the molecule might bind within the active site of a protein, where interactions with amino acid residues and water molecules dictate binding affinity and selectivity. nih.gov

In Silico Design of Novel Fluorinated Piperidine Derivatives

This compound is an example of a "scaffold," a core molecular structure that can be chemically modified to create a library of new compounds with diverse properties. nih.gov In silico (computational) methods are heavily used to guide the design of these new derivatives in a process known as structure-based or ligand-based drug design. researchgate.net

The process typically involves:

Scaffold Hopping/Decoration: Using the this compound core, chemists can computationally add or modify functional groups. For example, substituents could be added to the benzyl ring or the piperidine ring to enhance binding to a specific biological target. unisi.it

Molecular Docking: These newly designed virtual compounds are then "docked" into a computer model of a target protein's active site. acs.org Docking algorithms predict the preferred binding pose and estimate the binding affinity (e.g., docking score).

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, helping to filter out candidates with poor drug-like characteristics. unisi.it

Prioritization: Based on predicted binding affinity, selectivity, and ADME properties, the most promising virtual compounds are selected for actual chemical synthesis and in vitro testing. researchgate.net

This in silico approach accelerates the drug discovery process by focusing laboratory resources on compounds with the highest probability of success. nih.gov The 1-benzylpiperidine (B1218667) motif itself is a versatile tool used by medicinal chemists to fine-tune efficacy and physicochemical properties in drug development. nih.gov

Future Research Directions and Unexplored Avenues for 1 Benzyl 3,3 Difluoropiperidine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated piperidines has historically been challenging, often involving multi-step, impractical routes. nih.govrsc.org While methods exist for the creation of the 1-Benzyl-3,3-difluoropiperidine (B2943110) scaffold, future research will undoubtedly focus on optimizing these pathways for greater efficiency, sustainability, and cost-effectiveness.

A significant advancement in the synthesis of fluorinated piperidines involves the catalytic hydrogenation of readily available and inexpensive fluoropyridine precursors. acs.org One promising and robust method utilizes a heterogeneous palladium catalyst to selectively reduce the fluoropyridine ring while tolerating other aromatic systems. acs.orgnih.gov This approach is noted for its operational simplicity and high tolerance for air and moisture, characteristics that are highly desirable for large-scale industrial production. acs.org Another powerful strategy is the rhodium-catalyzed dearomatization–hydrogenation (DAH) process, which allows for the highly diastereoselective synthesis of a wide array of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govsciencedaily.com

Future work could focus on adapting these state-of-the-art methods specifically for the high-yield synthesis of this compound precursors. Research could explore a matrix of catalysts and conditions to minimize side reactions, such as hydrodefluorination, which can be a competing pathway. nih.gov Furthermore, the development of recyclable, low-cost catalysts, perhaps inspired by novel nickel-based systems used for related piperidines, would represent a significant step towards a truly green synthetic process. google.com The use of environmentally benign solvents, such as water, has been shown to be effective in the synthesis of some piperidine (B6355638) derivatives and could be an avenue for exploration. nih.gov

Synthetic StrategyCatalystKey AdvantagesResearch Focus for this compound
Heterogeneous Hydrogenation Palladium (Pd/C)Robust, simple, tolerates air/moisture, uses cheap precursors. acs.orgOptimization for 3,3-difluoro precursors; catalyst recycling efficiency.
Dearomatization-Hydrogenation (DAH) Rhodium-basedHighly diastereoselective, one-pot process. nih.govsciencedaily.comAdapting for specific substitution patterns; catalyst loading reduction.
"Green" Catalysis Nickel-based (proposed)Low-cost, potential for recyclability. google.comDevelopment of a bespoke catalyst for the fluorinated scaffold.

Exploration of Novel Reactivity and Functionalization Strategies

The reactivity of this compound is largely centered on its established use as a synthetic intermediate, for example, through its ketone derivative, 1-benzyl-3,3-difluoropiperidin-4-one (B1532139). nih.gov However, the full potential for novel functionalization remains an open field of inquiry. The presence of the gem-difluoro group at the C3 position significantly influences the molecule's electronic properties and conformational stability, which can be harnessed for new chemical transformations. beilstein-journals.org

Future research should aim to move beyond simple derivatization and explore modern synthetic methodologies such as C-H activation. Directing group-assisted C-H functionalization could allow for the precise installation of new substituents at various positions on the piperidine ring or the benzyl (B1604629) group, opening up a vast new chemical space for drug discovery and materials science. The development of derivatives as specialized ligands for asymmetric catalysis, such as fluorinated versions of PipPhos, demonstrates a high-value application that could be expanded. nih.gov

The exploration of novel reactivity could include:

Asymmetric Transformations: Developing catalytic methods to introduce chirality at other positions on the ring, building upon the fixed stereoelectronic influence of the C-F bonds.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could lead to controlled ring-opening or skeletal rearrangements to access novel fluorinated acyclic or alternative heterocyclic scaffolds. beilstein-journals.org

Cross-Coupling Reactions: Utilizing the existing nitrogen or potentially activated C-H bonds as handles for advanced cross-coupling reactions to append complex molecular fragments.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical production by offering enhanced safety, improved product quality, and greater efficiency. youtube.com This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be features of fluorination chemistry.

While the specific flow synthesis of this compound has not been extensively reported, the successful application of flow electrosynthesis for other substituted piperidines provides a strong proof of concept. nih.gov In one reported method, an electrochemical flow cell was used for the efficient and scalable α-methoxylation of an N-formyl piperidine, creating a key intermediate for further functionalization. nih.gov Similarly, continuous flow processes have been developed for the direct fluorination and subsequent cyclization of other heterocyclic systems, demonstrating the technology's compatibility with both fluorination and heterocycle synthesis. tib.eu

Future research directions should include:

Developing a Telescoped Flow Synthesis: Designing a multi-step continuous process that starts from simple precursors (e.g., a fluorinated pyridine (B92270) derivative) and proceeds through hydrogenation and N-benzylation in a single, uninterrupted sequence.

Real-Time Reaction Monitoring: Integrating in-line analytical techniques, such as FTIR spectroscopy, to monitor reaction progress, identify intermediates, and rapidly optimize conditions for yield and purity. youtube.com

Automated Library Synthesis: Using flow chemistry platforms to rapidly generate a library of this compound analogs with diverse functional groups for high-throughput screening in drug discovery programs.

Expanded Applications in Advanced Materials or Supramolecular Chemistry

The unique physicochemical properties conferred by the gem-difluoro group—including high polarity, metabolic stability, and the ability to modulate pKa and conformation—are not only valuable in medicinal chemistry but also hold significant promise for materials science. acs.orgbeilstein-journals.org While applications in this area are nascent, the successful creation of fluorinated ionic liquids and specialized phosphine (B1218219) ligands from fluorinated piperidines highlights the potential. nih.gov

Unexplored avenues for research include the incorporation of the this compound motif into larger molecular architectures to create novel functional materials:

Fluorinated Polymers: Using derivatized versions of this compound as monomers for polymerization. The resulting polymers could exhibit unique thermal stability, dielectric properties, or gas permeability due to the presence of the highly polar C-F bonds.

Supramolecular Assemblies: The gem-difluoro group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. This could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like gels, liquid crystals, or molecular cages. These "smart" materials could respond to external stimuli such as light or temperature. youtube.com

Crystal Engineering: The conformational preferences induced by the fluorine atoms could be used as a tool in crystal engineering to control the packing of molecules in the solid state, leading to materials with tailored optical or electronic properties.

By viewing this compound not just as a static scaffold but as a dynamic building block, researchers can begin to explore its integration into systems where its unique electronic and steric profile can give rise to emergent material properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.